9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine is a complex organic compound belonging to the class of purine derivatives. This compound features a purine core substituted with a pyridine ring that contains a chlorine atom and a trifluoromethyl group, which significantly influences its chemical properties and biological activities. The molecular formula of this compound is , indicating the presence of carbon, hydrogen, chlorine, fluorine, and nitrogen atoms.
This compound is synthesized through various chemical reactions involving purine and pyridine derivatives. It has been studied for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine can be classified under the following categories:
The synthesis of 9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine typically involves several key steps:
The synthesis may require specific reagents such as bases (e.g., potassium carbonate) and solvents (e.g., dimethylformamide) under controlled temperature conditions to ensure high yields and purity of the final product.
The molecular structure of 9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine consists of:
Key structural data include:
The compound can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine involves interactions at the molecular level with biological targets, particularly enzymes or receptors associated with cancer pathways. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability.
Research indicates that compounds with similar structures exhibit inhibitory effects on specific kinases involved in tumor growth, suggesting potential therapeutic applications in oncology.
Key chemical properties include:
Relevant data from studies suggest that this compound maintains its integrity under various pH conditions, making it suitable for biological assays.
The compound 9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine (CAS: 1354448-73-9) is systematically named to reflect its hybrid heterocyclic architecture. Its molecular formula is C₁₁H₆ClF₃N₆, integrating:
Structurally, it belongs to the N⁹-substituted purine family, where the pyridine ring replaces the traditional ribose or alkyl substituents. This design confers unique electronic properties:
Table 1: Structural Comparison with Classical Purine Analogs
Compound | Core Structure | Key Substituent | Target Relevance |
---|---|---|---|
6-Mercaptopurine [2] | Purine-6-thione | None (parent) | Antimetabolite (leukemia) |
Thioguanine [2] | 2-Amino-purine-6-thione | None | DNA incorporation (AML) |
This Compound | N⁹-Pyridinyl-purine-6-amine | 3-Chloro-5-(trifluoromethyl)pyridine | Kinase/Receptor modulation (proposed) |
Pyridinyl-purine hybrids emerged from efforts to optimize purine analogs' pharmacokinetic and binding properties. Key milestones include:
Table 2: Evolution of Key Pyridinyl-Purine Hybrids
Time Period | Representative Compounds | Synthetic Advance | Therapeutic Impact |
---|---|---|---|
1950–1960 | 6-Mercaptopurine | Direct functionalization of purine | First-line leukemia therapy |
2000–2010 | 3-Chloro-5-(trifluoromethyl)picolinic acid | Halogen/CF₃-directed metalation | Kinase inhibitor intermediate |
2010–Present | 9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine | Transition-metal-catalyzed C–N coupling | Targeted cancer/antiviral leads |
The 3-chloro-5-(trifluoromethyl)pyridinyl moiety is pivotal for optimizing drug-like properties:
Trifluoromethyl (CF₃) Group:
Chloro Substituent:
Table 3: Impact of Substituents on Molecular Properties
Property | Role of CF₃ | Role of Chlorine | Combined Effect |
---|---|---|---|
Lipophilicity (LogP) | +0.9 to +1.5 increase | +0.3 increase | Optimal LogP ~2.0–3.5 [6] |
Metabolic Stability | Blocks benzylic oxidation | Reduces π-stacking metabolism | Extended in vivo half-life |
Target Affinity | Enhances van der Waals interactions | Provides halogen-bonding capability | Improved Ki (nM range) |
This strategic substitution aligns with modern bioisosteric principles, balancing potency, stability, and synthetic tractability for kinase inhibitors and antiviral agents [5] [9] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1